Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 102259-74-5
VCID: VC20824184
InChI: InChI=1S/C17H26N2O.2ClH/c1-20-16-7-8-17-15(14-16)6-5-11-19(17)13-12-18-9-3-2-4-10-18;;/h7-8,14H,2-6,9-13H2,1H3;2*1H
SMILES: COC1=CC2=C(C=C1)N(CCC2)CCN3CCCCC3.Cl.Cl
Molecular Formula: C17H28Cl2N2O
Molecular Weight: 347.3 g/mol

Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride

CAS No.: 102259-74-5

Cat. No.: VC20824184

Molecular Formula: C17H28Cl2N2O

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride - 102259-74-5

Specification

CAS No. 102259-74-5
Molecular Formula C17H28Cl2N2O
Molecular Weight 347.3 g/mol
IUPAC Name 6-methoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride
Standard InChI InChI=1S/C17H26N2O.2ClH/c1-20-16-7-8-17-15(14-16)6-5-11-19(17)13-12-18-9-3-2-4-10-18;;/h7-8,14H,2-6,9-13H2,1H3;2*1H
Standard InChI Key BIJGNJBDBDXMDT-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N(CCC2)CCN3CCCCC3.Cl.Cl
Canonical SMILES COC1=CC2=C(C=C1)N(CCC2)CCN3CCCCC3.Cl.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator